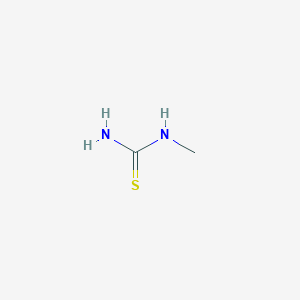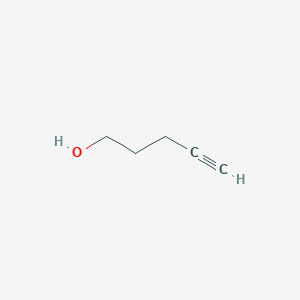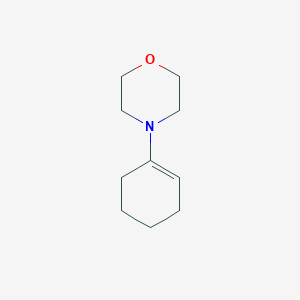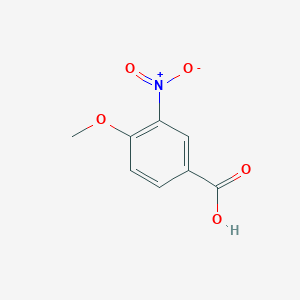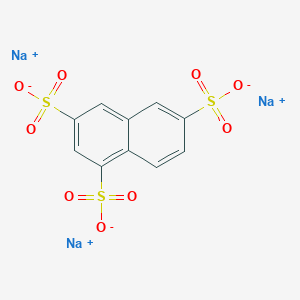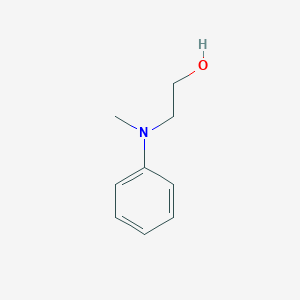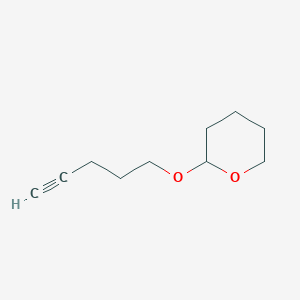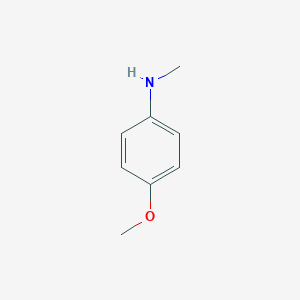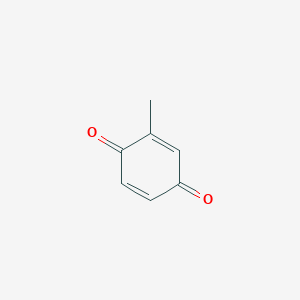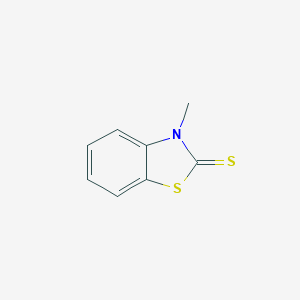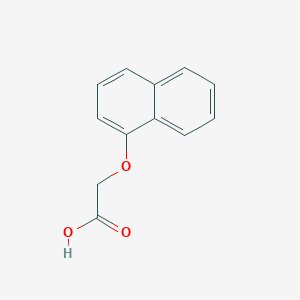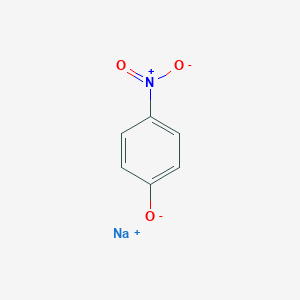
4-nitrophénolate de sodium
Vue d'ensemble
Description
Sodium 4-nitrophenolate, also known as Sodium 4-nitrophenolate, is a useful research compound. Its molecular formula is C6H5NNaO3 and its molecular weight is 162.10 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium 4-nitrophenolate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in water. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Plant Growth Regulators. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Sodium 4-nitrophenolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 4-nitrophenolate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Amélioration des propriétés optiques
Le 4-nitrophénolate de sodium dihydraté (S4NPD) a été identifié comme un matériau présentant des applications prometteuses en matière d’amélioration des propriétés optiques. Il est particulièrement remarquable pour son potentiel en génération de second harmonique et en génération de troisième harmonique en raison de l’ion nitrophénoxy lié de manière ionique aux ions sodium par liaison hydrogène .
Réduction catalytique
La recherche a mis en évidence l’utilisation du this compound dans la réduction catalytique de composés toxiques tels que les colorants, les pesticides et les phénols chlorés comme le 4-nitrophénol en composés non polluants. Cette application est importante pour prévenir la pollution de l’environnement .
Traitement des eaux usées
Dans le domaine du traitement des eaux usées, en particulier des eaux usées riches en sel et en azote, le this compound s’avère prometteur. Il a été démontré que les promoteurs de croissance tels que le this compound peuvent réguler le métabolisme des micro-organismes impliqués dans la dénitrification biologique, une méthode efficace et peu coûteuse pour traiter les eaux usées .
Mécanisme D'action
Target of Action
Sodium 4-nitrophenolate primarily targets the optical properties of certain materials . It is used in the growth of single crystals, which are essential for various optical applications . The compound also plays a role in the catalytic reduction of 4-nitrophenol by nanostructured materials .
Mode of Action
Sodium 4-nitrophenolate interacts with its targets through a delocalized electron mechanism , which enhances the nonlinear optical (NLO) properties of the materials . This interaction results in the enhancement of the second and third harmonic generation efficiencies of the grown crystals . In the catalytic reduction process, sodium 4-nitrophenolate likely interacts with the reducing agents, such as NaBH4, to facilitate the reduction of 4-nitrophenol .
Biochemical Pathways
The compound affects the nitrate reduction pathway . It has been found to upregulate nitrate reductase, a key enzyme in this pathway . This leads to enhanced denitrification efficiency in certain bacterial strains .
Pharmacokinetics
The compound’s optical properties and its role in the growth of single crystals suggest that it may have unique physicochemical characteristics .
Result of Action
The action of Sodium 4-nitrophenolate results in enhanced optical properties of the materials it interacts with . For instance, it improves the optical transmittance in the visible and NIR regions of the grown crystals . In terms of its role in catalytic reduction, the compound enhances the efficiency of 4-nitrophenol reduction .
Action Environment
Environmental factors can influence the action of Sodium 4-nitrophenolate. For instance, the compound’s effectiveness in enhancing optical properties or catalytic reduction efficiency may vary depending on the specific conditions of the environment
Safety and Hazards
Orientations Futures
The catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials is a benchmark reaction that has been widely explored by researchers . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway . Future research may focus on the effects of solvent properties on reaction kinetics for the optimization of the catalytic performance of metallic nanoparticles in the liquid phase 4-NiP reduction .
Analyse Biochimique
Cellular Effects
It’s believed that Sodium 4-nitrophenolate could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s thought that Sodium 4-nitrophenolate could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium 4-nitrophenolate may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Sodium 4-nitrophenolate can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Sodium 4-nitrophenolate may be involved in various metabolic pathways. This could include any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
| { "Design of Synthesis Pathway": "The synthesis of Sodium 4-nitrophenolate can be achieved through a simple reaction between 4-nitrophenol and sodium hydroxide.", "Starting Materials": [ "4-nitrophenol", "Sodium hydroxide" ], "Reaction": [ "Dissolve 4-nitrophenol in water", "Add sodium hydroxide to the solution", "Stir the mixture at room temperature for several hours", "Filter the resulting precipitate and wash it with water", "Dry the product to obtain Sodium 4-nitrophenolate" ] } | |
Numéro CAS |
824-78-2 |
Formule moléculaire |
C6H5NNaO3 |
Poids moléculaire |
162.10 g/mol |
Nom IUPAC |
sodium;4-nitrophenolate |
InChI |
InChI=1S/C6H5NO3.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H; |
Clé InChI |
OORLTLMFPORJLV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[O-].[Na+] |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])O.[Na] |
Color/Form |
Yellow crystalline solid |
| 824-78-2 | |
Pictogrammes |
Flammable; Irritant; Health Hazard; Environmental Hazard |
Numéros CAS associés |
100-02-7 (Parent) |
Solubilité |
Sol in wate |
Synonymes |
Sodium-4-nitrophenoxide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


